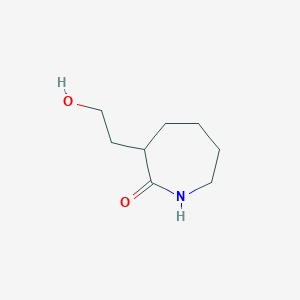
3-(2-Hydroxyethyl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)azepan-2-one: is a seven-membered heterocyclic compound with the molecular formula C₈H₁₅NO₂. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of an azepane ring, which is a seven-membered ring containing one nitrogen atom, and a hydroxyethyl group attached to the third carbon atom of the ring. It is a versatile compound with various applications in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-hydroxyethyl)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 6-aminohexanoic acid with ethylene oxide under basic conditions can yield this compound. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Hydroxyethyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-oxoethyl)azepan-2-one.
Reduction: The carbonyl group in the azepanone ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for the oxidation of the hydroxyethyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed for the reduction of the carbonyl group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions to modify the azepane ring.
Major Products:
Oxidation: 3-(2-oxoethyl)azepan-2-one
Reduction: 3-(2-hydroxyethyl)azepan-2-ol
Substitution: Various substituted azepanones depending on the nucleophile used
Scientific Research Applications
Chemistry: 3-(2-Hydroxyethyl)azepan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is utilized as a precursor for the synthesis of bioactive molecules. It can be incorporated into peptides and other biologically relevant structures.
Medicine: this compound derivatives have shown potential as pharmaceutical agents. They are investigated for their antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug design.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)azepan-2-one and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may act by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity. Additionally, the azepane ring can provide structural rigidity and stability to the compound, facilitating its interaction with target sites.
Comparison with Similar Compounds
Azepane: A seven-membered ring containing one nitrogen atom, similar to the azepane ring in 3-(2-hydroxyethyl)azepan-2-one.
3-(2-Hydroxyethyl)piperidine: A six-membered ring containing one nitrogen atom with a hydroxyethyl group, similar in structure but with a different ring size.
3-(2-Hydroxyethyl)morpholine: A six-membered ring containing one nitrogen and one oxygen atom with a hydroxyethyl group.
Uniqueness: this compound is unique due to its seven-membered azepane ring, which provides distinct chemical and biological properties compared to six-membered analogs. The presence of the hydroxyethyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(2-hydroxyethyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-6-4-7-3-1-2-5-9-8(7)11/h7,10H,1-6H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWZAMMXRCXTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
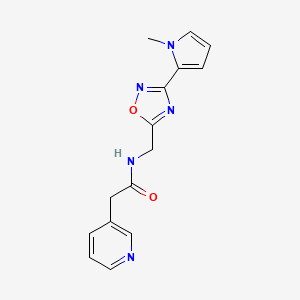
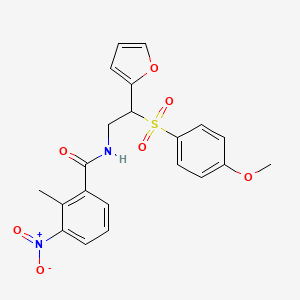
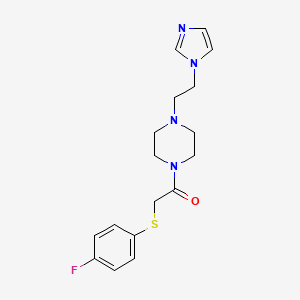
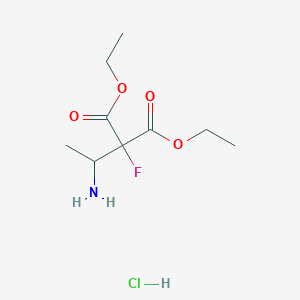
![3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline](/img/structure/B2501844.png)
![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B2501845.png)
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2501846.png)
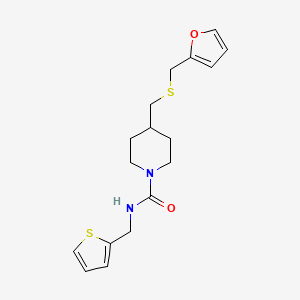
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2501850.png)
![2-((6-((4-Chlorophenyl)amino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)ethan-1-ol](/img/structure/B2501851.png)
![1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2501852.png)

![[1-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2501861.png)

